molecular formula C7H6FNO2 B7976818 6-Fluoro-4-methyl-pyridine-2-carboxylic acid

6-Fluoro-4-methyl-pyridine-2-carboxylic acid

Cat. No.: B7976818
M. Wt: 155.13 g/mol
InChI Key: UEWXPVIBHQNDNB-UHFFFAOYSA-N
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Description

6-Fluoro-4-methyl-pyridine-2-carboxylic acid is a high-purity, fluorinated pyridine derivative of significant interest in medicinal and materials chemistry. Its structure, featuring both a carboxylic acid and a fluorine substituent, makes it a versatile building block for synthesizing more complex molecules, particularly in the development of Active Pharmaceutical Ingredients (APIs) . The carboxylic acid group allows it to act as a potent metal-chelating ligand, forming complexes with metals like Ruthenium and Palladium for applications in catalysis and antitumor research . The fluorine atom, positioned ortho to the ring nitrogen, is amenable to nucleophilic aromatic substitution, providing a handle for further functionalization and scaffold development . As a derivative of picolinic acid, it belongs to a class of compounds known for their diverse bioactivities and essential roles in physiological functions . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound to explore new pathways in drug discovery and the synthesis of novel metal-organic complexes.

Properties

IUPAC Name

6-fluoro-4-methylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-4-2-5(7(10)11)9-6(8)3-4/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWXPVIBHQNDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Pyridine Precursors

The synthesis begins with bromination of a substituted pyridine core. For example, 2-hydroxyl-5-nitro-6-picoline undergoes bromination using tribromophosphine oxide (POBr₃) in acetonitrile at 110–130°C. This step introduces a bromine atom at the 2-position, yielding 2-bromo-6-methyl-5-nitropyridine with a 92.8% yield.

Nitro Group Reduction and Fluorination

The nitro group in 2-bromo-6-methyl-5-nitropyridine is reduced to an amine using Raney nickel under hydrogen pressure (40 psi), forming 2-bromo-5-amino-6-picoline (90% yield). Subsequent fluorination employs the Schiemann reaction, where the amine is treated with sodium nitrite (NaNO₂) in anhydrous hydrogen fluoride (HF) at −78°C. This replaces the amino group with fluorine, yielding 5-bromo-2-fluoro-6-picoline (86.3% yield).

Carboxylic Acid Formation

The bromine atom at the 5-position is replaced via hydrolysis. Using lithium hydroxide (LiOH) in aqueous conditions, the bromine is substituted with a hydroxyl group, followed by oxidation to the carboxylic acid. This step achieves an overall yield of 78.7% for the final product.

Diazotization-Fluorination Method

Diazonium Salt Formation

Starting with 2-amino-4-methylpyridine , diazotization is performed using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0°C. This generates a diazonium salt intermediate, which is highly reactive.

Fluorination with Potassium Fluoride

The diazonium salt is treated with potassium fluoride (KF) and tetrabutylammonium bromide (TBAB) in dimethylformamide (DMF) under nitrogen at 80–85°C. This replaces the diazonium group with fluorine, yielding 6-fluoro-4-methylpyridine .

Carboxylation via Directed Metalation

A directed ortho-metalation strategy introduces the carboxylic acid group. Using lithium diisopropylamide (LDA) at −78°C, the pyridine ring is deprotonated at the 2-position. Quenching with carbon dioxide (CO₂) forms 6-fluoro-4-methyl-pyridine-2-carboxylic acid with moderate yields (60–70%).

Oxidation of Aldehyde Precursors

Synthesis of 6-Fluoro-4-methylpyridine-2-carbaldehyde

The aldehyde precursor is synthesized via formylation of 6-fluoro-4-methylpyridine using dichloromethyl methyl ether (ClCH₂OCH₃) and titanium tetrachloride (TiCl₄). This Vilsmeier-Haack reaction proceeds at 0°C to room temperature, yielding the aldehyde in 65–75% yield.

Oxidation to Carboxylic Acid

The aldehyde is oxidized using potassium permanganate (KMnO₄) in acidic conditions (H₂SO₄/H₂O) at reflux. This converts the aldehyde group to a carboxylic acid, achieving 6-fluoro-4-methyl-pyridine-2-carboxylic acid with 85–90% purity and 70–75% yield.

Carboxylation Techniques

Grignard Reaction with CO₂

Starting with 6-fluoro-4-methyl-2-bromopyridine , a Grignard reagent is formed using magnesium (Mg) in tetrahydrofuran (THF). Quenching with CO₂ introduces the carboxylic acid group, yielding the target compound. This method requires strict anhydrous conditions and achieves 50–60% yields.

Hydrolysis of Nitrile Precursors

6-Fluoro-4-methylpyridine-2-carbonitrile is hydrolyzed using concentrated hydrochloric acid (HCl) at reflux. The nitrile group is converted to a carboxylic acid, producing the final product in 80–85% yield.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Halogenation-FluorinationBromination, Reduction, Fluorination78.7High regioselectivityRequires hazardous HF
Diazotization-FluorinationDiazotization, KF fluorination70Scalable for industrial useLow yields in carboxylation step
Aldehyde OxidationVilsmeier-Haack, KMnO₄ oxidation75Mild conditionsMulti-step synthesis
CarboxylationGrignard/CO₂, Nitrile hydrolysis60–85Versatile precursor availabilitySensitivity to moisture

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-4-methyl-pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has shown that derivatives of 6-fluoro-4-methyl-pyridine-2-carboxylic acid exhibit potent antimicrobial properties. Studies have identified its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The fluorine atom contributes to its lipophilicity, enhancing membrane permeability and bioactivity .

Anti-inflammatory Agents
The compound's derivatives have also been investigated for their anti-inflammatory effects. For instance, certain analogs have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic uses in treating inflammatory diseases .

Case Study: Synthesis and Testing of Derivatives
A comprehensive study synthesized several derivatives of 6-fluoro-4-methyl-pyridine-2-carboxylic acid, testing their biological activities against common pathogens. The findings indicated that specific modifications to the pyridine ring significantly enhanced antimicrobial efficacy .

Organic Synthesis

Catalytic Applications
6-Fluoro-4-methyl-pyridine-2-carboxylic acid serves as a catalyst in multi-component reactions. Its ability to facilitate reactions involving aldehydes and cyclodiones has been documented, showcasing its versatility in organic synthesis .

Table: Comparison of Catalytic Efficiency

Reaction TypeCatalyst UsedYield (%)
Aldol Condensation6-Fluoro-4-methyl-pyridine-2-carboxylic acid85
Michael Addition6-Fluoro-4-methyl-pyridine-2-carboxylic acid90
Cycloaddition6-Fluoro-4-methyl-pyridine-2-carboxylic acid78

Agrochemical Applications

Pesticide Development
The compound has shown promise in the development of agrochemicals, particularly pesticides. Its derivatives have been tested for herbicidal activity against various weed species, indicating potential applications in agricultural practices .

Case Study: Herbicidal Activity Testing
In a recent study, several derivatives of 6-fluoro-4-methyl-pyridine-2-carboxylic acid were evaluated for their herbicidal properties. Results indicated that specific structural modifications led to enhanced efficacy against target weeds, suggesting pathways for developing new herbicides .

Chemical Research

Bioconversion Studies
Research involving whole-cell biotransformation has highlighted the compound's utility in producing hydroxylated derivatives through microbial action. For example, Burkholderia sp. MAK1 has been utilized to convert pyridin-2-amines into hydroxylated products efficiently .

Table: Bioconversion Efficiency

SubstrateConversion Rate (%)Time (hours)
Pyridin-2-amine976
Pyridin-2-one855
Hydroxylated Pyridine Derivative904

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methyl-pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Key Observations:

Chlorine at position 6 (e.g., 6-Chloro-4-methylpyridine-2-carboxylic acid) may enhance lipophilicity, favoring membrane permeability in bioactive compounds .

Methyl vs. Methoxy Groups :

  • The 4-methyl group in the target compound sterically hinders electrophilic substitution at adjacent positions, while 6-methoxy analogs (e.g., 6-Methoxypyridine-2-carboxylic acid) exhibit reduced reactivity due to electron donation .

Core Modifications: Expanding the pyridine core to a quinoline system (e.g., 6-Fluoroquinoline-2-carboxylic acid) introduces planar aromaticity, beneficial for intercalation in drug-receptor interactions .

Biological Activity

6-Fluoro-4-methyl-pyridine-2-carboxylic acid is an aromatic compound characterized by a pyridine ring with a fluorine atom, a methyl group, and a carboxylic acid functional group. This unique structure contributes to its notable biological activities, making it a compound of interest in pharmaceutical research.

  • Molecular Formula : C7_7H6_6FNO2_2
  • Molecular Weight : Approximately 155.13 g/mol
  • Structural Features : The presence of the fluorine atom enhances biological activity and chemical reactivity, which is crucial for its role as a therapeutic agent.

Biological Activities

6-Fluoro-4-methyl-pyridine-2-carboxylic acid exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies indicate that this compound has potential antimicrobial effects, making it a candidate for further investigation in treating infections.
  • Antiviral Activity : Preliminary research suggests that it may inhibit viral replication by interacting with viral enzymes, similar to other fluorinated compounds.
  • Anticancer Potential : The compound has been explored for its ability to inhibit cancer cell proliferation through targeting specific signaling pathways .

The mechanism of action involves the compound's interaction with biological receptors and molecular targets. The fluorine and methyl groups enhance binding affinity, potentially leading to various biological effects such as:

  • Inhibition of viral enzymes.
  • Disruption of cancer cell signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 6-Fluoro-4-methyl-pyridine-2-carboxylic acid, it is beneficial to compare it with similar compounds:

Compound NameSimilarity Index
5-Fluoro-6-methylpyridine-2-carboxylic acid0.91
6-Fluoroquinoline-2-carboxylic acid0.82
5-Fluoro-3-methylpicolinic acid0.81
6-Chloro-4-methylpyridine-2-carboxylic acid0.94
6-Methyl-2-pyridinecarboxylic acid0.81

These compounds share structural similarities but differ in their biological activity profiles due to variations in substituent groups and molecular interactions.

Case Studies and Research Findings

  • Antiviral Studies : Research has shown that derivatives of this compound exhibit significant antiviral properties against various viruses. For instance, studies indicated that modifications in the structure could enhance antiviral efficacy by improving binding to viral targets.
  • Anticancer Research : In vitro studies demonstrated that certain derivatives of 6-Fluoro-4-methyl-pyridine-2-carboxylic acid showed improved cytotoxicity against cancer cell lines compared to standard chemotherapeutic agents .
  • Mechanistic Insights : A study highlighted that the compound could modulate key signaling pathways involved in cancer progression, thus presenting a dual role in both inhibiting tumor growth and promoting apoptosis in malignant cells .

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